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Introduction

Long non-coding RNAs (IncRNAs) are a class of RNA molecules longer than 200 nucleotides
that do not encode proteins but play crucial roles in regulating gene expression.[1][2] Long
Intergenic Non-Protein Coding RNA 941 (LINC00941), also known as IncRNA-MUF, has
emerged as a significant regulator in various cellular processes and is implicated in the
progression of several cancers.[3][4]

Biological Significance of LINC00941

LINC00941 is frequently upregulated in cancerous tissues, including colon, gastric, and renal
clear cell carcinoma, where its elevated expression often correlates with poor prognosis,
increased tumor depth, and metastasis.[3][5][6] Functionally, LINC00941 acts as an oncogene
by promoting cell proliferation, migration, and invasion.[3][5] In addition to its role in cancer,
LINC00941 is also a crucial regulator of human epidermal homeostasis, acting as a repressor
of keratinocyte differentiation.[7][8]

Mechanism of Action

LINC00941 employs several mechanisms to exert its function. A prominent mode of action is its
role as a competitive endogenous RNA (ceRNA) or "miRNA sponge".[5] For instance, in colon
cancer, LINC00941 sponges miR-205-5p, which leads to the upregulation of the proto-
oncogene MYC, a target of miR-205-5p.[5] This LINC00941-miR-205-5p-MYC axis is a key
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driver of colon cancer progression.[5] LINC00941 is also involved in other critical signaling
pathways, including the PI3K-Akt and Wnt/[3-catenin pathways.[3][9]

Application of Overexpression Systems

To elucidate the precise functions and downstream effects of LINC00941, in vitro and in vivo
studies often require the use of overexpression systems. By introducing a vector that drives
high levels of LINC00941 expression in target cells, researchers can systematically study its
impact on cellular phenotypes and molecular pathways. The following protocols detail the
construction of a mammalian expression vector for LINC00941 and the subsequent verification
of its overexpression in cultured cells.

Experimental Protocols
Part 1: LINC00941 Overexpression Vector Construction

This protocol describes the cloning of the full-length human LINC00941 cDNA into a
mammalian expression vector, pcDNA3.1(+), which is commonly used for overexpressing
IncRNAs in mammalian cells.[5][10][11]

1.1. Overall Workflow
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1.2. Materials
e Vector: pcDNA3.1(+) (Invitrogen)
o Cells for RNA source: Human colon cancer cell line (e.g., HCT116)

e Reagents:

[e]

TRIzol Reagent
o Reverse Transcription Kit
o High-Fidelity DNA Polymerase
o Restriction Enzymes (e.g., Hindlll, Xhol) and corresponding buffer
o T4 DNA Ligase and buffer
o DH5a Competent E. coli
o LB Broth and Agar
o Ampicillin (100 pg/mL)
o Plasmid Miniprep Kit
o Gel Extraction Kit
1.3. Methodology
e RNA Isolation and cDNA Synthesis:

o Isolate total RNA from ~1x1077 HCT116 cells using TRIzol reagent according to the
manufacturer's protocol.

o Synthesize first-strand cDNA from 1 pg of total RNA using a reverse transcription kit with
oligo(dT) or random hexamer primers.

o PCR Amplification of LINC00941:
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o Design primers to amplify the full-length LINC00941 transcript (NR_027818.1). Add
restriction sites to the 5' ends of the primers (e.g., Hindlll for the forward primer and Xhol
for the reverse primer) that are compatible with the multiple cloning site (MCS) of
PCDNA3.1(+).

o Perform PCR using a high-fidelity DNA polymerase. A typical reaction is as follows:

Component Volume Final Concentration
5X HF Buffer 10 pL 1X

dNTPs (10 mM) 1L 0.2 mM

Forward Primer (10 uM) 2.5uL 0.5 uM

Reverse Primer (10 puM) 25 L 0.5 uM

cDNA Template 2 uL ~100 ng

HF DNA Polymerase 0.5 uL 1 unit

Nuclease-Free Water to 50 pL

Cycling Conditions:

Initial Denaturation 98°C, 30s 1 cycle

Denaturation 98°C, 10s \multirow{3}{*}35 cycles}
Annealing 55-65°C, 30s

Extension 72°C, 1-2 min

Final Extension 72°C, 10 min 1 cycle

¢ Restriction Digest and Purification:

o Run the PCR product on a 1% agarose gel and purify the band of the correct size (~1.9 kb
for isoform 1) using a gel extraction Kkit.
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o Digest 1-2 ug of the purified PCR product and 1 pg of the pcDNA3.1(+) vector with HindllI
and Xhol enzymes in a double digest reaction at 37°C for 2-4 hours.

o Purify the digested vector and insert using a PCR purification kit or gel extraction.
e Ligation:
o Set up a ligation reaction with a 3:1 molar ratio of insert to vector.

o Incubate the reaction with T4 DNA Ligase at 16°C overnight or at room temperature for 1-
2 hours.

e Transformation and Screening:

[¢]

Transform 5-10 uL of the ligation product into 50 puL of competent DH5a E. coli.

o Plate the transformed bacteria on LB agar plates containing 100 pg/mL ampicillin and
incubate overnight at 37°C.

o Screen colonies by colony PCR using T7 forward and BGH reverse primers (standard to
pcDNA3.1).

o Inoculate positive colonies into LB broth with ampicillin and grow overnight.
 Verification:

o Isolate plasmid DNA using a miniprep Kkit.

o Confirm the presence and orientation of the insert by restriction digest analysis.

o Send the purified plasmid for Sanger sequencing using T7 and BGH reverse primers to
confirm the LINC00941 sequence is correct and in-frame.

Part 2: Transfection and Overexpression Verification

2.1. LINC00941 Signaling Pathway
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LINC00941 acts as a ceRNA for miR-205-5p.

2.2. Materials
e Cells: HCT116 or LoVo colon cancer cells
e Plasmids: pcDNA3.1-LINC00941 (experimental), empty pcDNA3.1(+) (control)
¢ Reagents:
o Complete growth medium (e.g., DMEM with 10% FBS)
o Lipofectamine 2000 or similar transfection reagent

o Opti-MEM Reduced Serum Medium
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o RNA Isolation Kit

o gRT-PCR SYBR Green Master Mix

o Primers for LINC00941 and a housekeeping gene (e.g., GAPDH)
2.3. Methodology
e Cell Seeding:

o The day before transfection, seed cells in 6-well plates at a density that will result in 70-
90% confluency at the time of transfection (e.g., 2.5 x 1075 cells/well for HCT116).

e Transient Transfection:

o For each well, dilute 2.5 pg of plasmid DNA (pcDNA3.1-LINC00941 or empty vector) into
100 pL of Opti-MEM.

o In a separate tube, dilute 5 pL of Lipofectamine 2000 into 100 uL of Opti-MEM and

incubate for 5 minutes.

o Combine the diluted DNA and Lipofectamine, mix gently, and incubate for 20 minutes at

room temperature to allow complexes to form.[11]
o Add the 200 pL DNA-lipid complex dropwise to the cells.

o Incubate the cells at 37°C in a CO2 incubator. Change the medium after 4-6 hours if

toxicity is a concern.

 Verification by qRT-PCR:

[e]

Harvest cells 48 hours post-transfection.

o

Isolate total RNA using a commercial kit.

Perform reverse transcription to synthesize cDNA as described in section 1.3.1.

[¢]
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o Set up qRT-PCR reactions using SYBR Green master mix with primers for LINC00941 and
GAPDH.

o Analyze the data using the 2*-AACt method to determine the fold change in LINC00941
expression in transfected cells relative to the empty vector control.

Data Presentation and Expected Outcomes

Table 1: Verification of LINC00941 Overexpression by gRT-PCR (Hypothetical data based on
typical experimental outcomes)

Relative LINC00941
Expression (Fold

Cell Line Transfection Group P-value
Change vs.
Control)
HCT116 Empty Vector 1.0+0.15
HCT116 pPcDNA-LINC00941 150.5+12.8 <0.001
LoVo Empty Vector 1.0+£0.21
LoVo pcDNA-LINC00941 1252+ 10.5 < 0.001

Table 2: Expected Functional Consequences of LINC00941 Overexpression (Based on
published findings)[5]
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Assay

Cell Line

Expected Outcome with
LINC00941
Overexpression

CCK-8 Proliferation Assay

HCT116, LoVo

Significant increase in cell

proliferation rate

Transwell Migration Assay

HCT116, LoVo

Significant increase in the

number of migrated cells

Transwell Invasion Assay

HCT116, LoVo

Significant increase in the

number of invaded cells

Western Blot

HCT116, LoVo

Increased protein level of MYC

Table 3: Troubleshooting Guide
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Problem

Possible Cause

Suggested Solution

Vector Construction

No colonies after

transformation

Inefficient ligation; inactive

ligase; poor competent cells.

Increase insert:vector ratio;
use fresh ligase/buffer; test
competent cell efficiency with a

control plasmid.

PCR product not amplified

Poor cDNA quality; incorrect
primer design; non-optimal
PCR conditions.

Use high-quality RNA for cDNA
synthesis; verify primer
sequences; optimize annealing
temperature and extension

time.

Transfection

Low transfection efficiency

Suboptimal cell confluency;
poor DNA quality; incorrect
DNA:reagent ratio.

Ensure 70-90% confluency;
use high-purity plasmid DNA,
optimize the ratio of DNA to

transfection reagent.

Low overexpression level

Inefficient promoter for the cell

type; degradation of IncRNA.

Ensure the CMV promoter is
active in your cell line; consider
using a different vector or

adding stabilizing elements.

High cell toxicity/death

Transfection reagent toxicity;

high plasmid concentration.

Reduce the amount of
transfection reagent and DNA;
change the medium 4-6 hours

post-transfection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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